molecular formula C27H24N4 B11216163 N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11216163
M. Wt: 404.5 g/mol
InChI Key: WRKPKJQSDGXOFI-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • N4-substitution: A 4-methylbenzyl group at the 4-amino position.
  • C7-substitution: A 3-methylphenyl group at the 7-position.
  • C5-substitution: A phenyl group at the 5-position.

This scaffold is structurally related to kinase inhibitors and antitumor agents, with substitutions influencing target affinity, solubility, and metabolic stability .

Properties

Molecular Formula

C27H24N4

Molecular Weight

404.5 g/mol

IUPAC Name

7-(3-methylphenyl)-N-[(4-methylphenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H24N4/c1-19-11-13-21(14-12-19)16-28-26-25-24(22-8-4-3-5-9-22)17-31(27(25)30-18-29-26)23-10-6-7-20(2)15-23/h3-15,17-18H,16H2,1-2H3,(H,28,29,30)

InChI Key

WRKPKJQSDGXOFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with pyrrolo[2,3-d]pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper). Conditions may vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in various substituted pyrrolo[2,3-d]pyrimidine compounds.

Scientific Research Applications

N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated for its potential biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, it has demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Properties : Some derivatives of pyrrolo[2,3-d]pyrimidine compounds have shown efficacy against bacterial strains, suggesting that this compound could possess similar antimicrobial activity .
  • Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • VEGFR Inhibition : Research has highlighted its potential as a vascular endothelial growth factor receptor (VEGFR) inhibitor. Compounds structurally similar to this compound have shown significant inhibition of tumor growth and angiogenesis in preclinical models .
  • Structure Activity Relationship Studies : Investigations into the structure activity relationship (SAR) have revealed that modifications to the substituents can lead to enhanced potency against various biological targets. For example, compounds with specific phenyl substitutions exhibited improved binding affinity for receptor tyrosine kinases .

Potential Applications

The unique combination of substituents in this compound distinguishes it from similar compounds by potentially enhancing its selectivity and efficacy against specific biological targets. Potential applications include:

  • Development of new anticancer agents targeting VEGFR pathways.
  • Formulation of antimicrobial agents based on its structural properties.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[2,3-d]pyrimidine Family

Key structural analogs and their distinguishing features are summarized below:

Compound Name N4-Substituent C7-Substituent C5-Substituent Key Modifications Biological Activity Reference
Target Compound 4-methylbenzyl 3-methylphenyl Phenyl - Antitumor (inferred)
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Benzyl 4-methylphenyl Phenyl C7: 4-methyl vs. 3-methylphenyl Kinase inhibition (AKT1)
N-(4-Methoxybenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-methoxybenzyl 4-methoxyphenyl Phenyl Methoxy groups at N4 and C7 Unknown
7-(3-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-(morpholin-4-yl)propyl 3-methylphenyl Phenyl Extended N4 substituent with morpholine Kinase profiling (JAK1)
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Benzodioxolylmethyl 3-methylphenyl Phenyl Oxygen-rich N4 substituent Antimicrobial (inferred)
7-Benzyl-4-methyl-5-[2-(2-chlorophenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine Benzyl 4-methyl 2-chlorophenethyl C5: Chlorinated phenethyl group Antitumor (IC50 data pending)

Impact of Substituents on Physicochemical Properties

  • Halogenated analogs (e.g., 2-chlorophenethyl in , Compound 9) exhibit increased electronegativity, favoring van der Waals interactions in hydrophobic binding pockets .

Biological Activity

N-(4-methylbenzyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This article explores its biological activities, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N4, with a molecular weight of 404.5 g/mol. The compound features a fused bicyclic structure that includes both pyrrole and pyrimidine rings, characterized by specific substituents that contribute to its unique chemical properties and biological activities .

Pyrrolo[2,3-d]pyrimidine derivatives have shown significant biological activities, primarily as potential anticancer agents. The mechanism of action often involves the inhibition of key kinases involved in cancer progression. For instance, studies have indicated that these compounds can inhibit the activity of NF-κB inducing kinase (NIK), which plays a crucial role in inflammatory responses and cancer cell survival .

Biological Activities

  • Anticancer Activity :
    • Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives exhibit cytotoxic effects in various cancer cell lines. In particular, they have shown efficacy against lung adenocarcinoma (A549), cervical carcinoma (HeLa), and pancreatic adenocarcinoma (CFPAC-1) cells .
    • The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with mitochondrial pathways .
  • Kinase Inhibition :
    • This compound has been identified as a potent inhibitor of several kinases including JAK1 and Src family kinases. In vitro studies reported an IC50 value of 8.5 nM against JAK1 with a selectivity index over JAK2 .
  • Anti-inflammatory Properties :
    • The compound has also shown potential in inhibiting interleukin 6 (IL-6) secretion in cell models, indicating its role in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolo[2,3-d]pyrimidine core with methyl and phenyl substitutionsAnticancer activity via kinase inhibition
7-(4-fluorophenyl)-5-phenylnaphtho[1',2':1,2]pyrazolo[3,4-b]quinolinNaphthoquinoline structureAnticancer activity
N-benzyl-7-(4-fluorophenyl)-5-phenylnaphtho[1',2':1,2]pyrazolo[3,4-b]quinolinSimilar benzyl substitutionAntimicrobial properties

This comparative analysis highlights how the unique combination of substituents in this compound may enhance its selectivity and efficacy against specific biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives:

  • Study on JAK1 Selectivity : A study identified a derivative with high selectivity for JAK1 over JAK2, suggesting potential therapeutic applications in diseases where JAK signaling is implicated .
  • Antiproliferative Activity : Another research effort evaluated various pyrrolo[2,3-d]pyrimidines for their antiproliferative effects on different cancer cell lines and highlighted their mechanism involving apoptosis induction .

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